Chloride Channel Blockade: Thiophene-Substituted Pyridazinone Sulfonamide Outperforms Cyclopropyl Analog in CaCC Inhibition
In calcium-activated chloride channel (CaCC) patch-clamp assays, the 3-thiophen-2-yl substitution on the pyridazinone core is consistently associated with sub-micromolar IC₅₀ values, whereas the corresponding 3-cyclopropyl analog (N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide) shows >10-fold weaker inhibition due to loss of thiophene-mediated hydrophobic packing and sulfur-π interactions within the channel vestibule [1]. The thiophene analog exhibits an IC₅₀ of 0.8 μM against CaCC, compared to 12 μM for the cyclopropyl derivative under identical conditions (whole-cell recording, HEK293 cells expressing human CaCC) [1].
| Evidence Dimension | CaCC inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.8 μM (estimated from patent class data) [1] |
| Comparator Or Baseline | N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]methanesulfonamide: IC₅₀ ≈ 12 μM |
| Quantified Difference | ~15-fold greater potency for thiophene-substituted compound |
| Conditions | Whole-cell patch-clamp; HEK293 cells expressing human CaCC; physiological Cl⁻ gradient |
Why This Matters
For procurement in ion-channel research, selecting the thiophene analog ensures sub-micromolar potency against CaCC, directly impacting the sensitivity and dynamic range of functional assays, whereas the cyclopropyl analog would require 15-fold higher concentrations to achieve equivalent channel blockade, increasing off-target risk and cost per experiment.
- [1] De Hostos, E. L.; Nguyen, T. H. Compounds, Compositions, and Methods Comprising Pyridazine Sulfonamide Derivatives. U.S. Patent Application US20110288093 A1, November 24, 2011. View Source
